molecular formula C17H15BrFN5 B12989975 2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile

2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile

Cat. No.: B12989975
M. Wt: 388.2 g/mol
InChI Key: ODYCVMJDMSWANS-UHFFFAOYSA-N
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Description

2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile is a complex organic compound that features a unique structure combining an imidazoquinoline core with a piperidine and acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoline core, which is then functionalized with bromine and fluorine atoms. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the acetonitrile group via a nucleophilic acyl substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the imidazoquinoline core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various acids and bases are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazoquinoline core is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Another imidazoquinoline derivative with similar structural features.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a different heterocyclic core but similar functional groups.

Uniqueness

2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile is unique due to its specific combination of halogenated imidazoquinoline and piperidine-acetonitrile moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15BrFN5

Molecular Weight

388.2 g/mol

IUPAC Name

2-[1-(8-bromo-7-fluoroimidazo[4,5-c]quinolin-1-yl)piperidin-4-yl]acetonitrile

InChI

InChI=1S/C17H15BrFN5/c18-13-7-12-15(8-14(13)19)21-9-16-17(12)24(10-22-16)23-5-2-11(1-4-20)3-6-23/h7-11H,1-3,5-6H2

InChI Key

ODYCVMJDMSWANS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)N2C=NC3=C2C4=CC(=C(C=C4N=C3)F)Br

Origin of Product

United States

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